N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide
Description
N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-[(4-bromopyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2N3O/c1-12-2-7-17(16(20)8-12)22-18(24)14-5-3-13(4-6-14)10-23-11-15(19)9-21-23/h2-9,11H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPLKPACTANLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Amidation: The formation of the benzamide structure through the reaction of the brominated intermediates with an amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents can also optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atoms and pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. This compound may also interact with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- N-(2-fluoro-4-methylphenyl)-4-[(4-fluoro-1H-pyrazol-1-yl)methyl]benzamide
Uniqueness
N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
